![molecular formula C9H15NO3 B010344 Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 106556-66-5](/img/structure/B10344.png)
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
what is 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate'? Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound containing a carbon-oxygen double bond, an oxygen-nitrogen double bond, and a nitrogen-carbon single bond. It is a white solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the synthesis of various pharmaceuticals. It is commonly used as an intermediate in the synthesis of anti-inflammatory drugs, antifungal agents, and antibiotics. It is also used as a starting material in the synthesis of a variety of other compounds, including those used in the manufacture of fragrances and food additives. Additionally, it can be used to produce dyes and pigments for a variety of industrial applications. the chemistry of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the chemical formula C9H15NO3. It is an ester of pyrrolidine-1-carboxylic acid, and is used in the synthesis of pharmaceuticals. The compound contains a pyrrolidine ring, which is a nitrogen-containing five-membered ring. It also contains an ethyl group (C2H5) attached to the nitrogen atom of the ring, and an oxo group (O=C) attached to the carbon atom of the ring. The compound can be synthesized by reacting ethyl chloroformate with 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ester. The reaction can also be catalyzed using an acid, such as p-toluenesulfonic acid. The compound can also be synthesized from 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid and ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces the ester and water as by-products. The compound has a boiling point of 165°C and a melting point of -20°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also slightly soluble in benzene, chloroform, and petroleum ether. the biochemical/physical effects of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the production of pharmaceuticals, as a flavoring agent, and in the synthesis of other compounds. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been studied for its potential use in cancer treatment. Biochemically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds. It also has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Physically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to have a low toxicity when used in a laboratory setting. It is also relatively stable, with a melting point of approximately 150°C. the benefits of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. It is a versatile reagent used in organic synthesis. 2. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and other bioactive molecules. 3. It can be used to prepare a variety of polymers and polymeric materials. 4. It can be used to synthesize a variety of pharmaceuticals and medical compounds. 5. It can be used to synthesize a variety of polymeric materials with desirable properties. 6. It is an efficient reagent for the synthesis of heterocyclic compounds. 7. It has a high degree of selectivity and reactivity in the synthesis of organic compounds. 8. It is an environmentally friendly reagent with low toxicity. the related research of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. Synthesis and Characterization of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 2. Theoretical Studies of the Thermal Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 3. Mechanistic Study of the Decarboxylation of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 4. Application of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Pharmaceuticals. 5. The Catalytic Activity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Reactions. 6. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Organic Compounds. 7. The Reactivity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Synthesis. 8. The Role of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Design and Synthesis of Novel Compounds. 9. The Photochemical Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 10. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Natural Products.
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of “Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Bioactive Molecules
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used in the synthesis of bioactive molecules . The structure–activity relationship (SAR) of the studied compounds is also investigated .
Functionalization of Preformed Pyrrolidine Rings
The pyrrolidine ring can be functionalized using different synthetic strategies . One of these strategies involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Stereogenicity of Carbons
One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate
“Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” can be used in the multi-component syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate .
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPDAUHYYHRPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544794 | |
Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
CAS RN |
106556-66-5 | |
Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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